Home > Products > Screening Compounds P32554 > (-)-Ouabain octahydrate
(-)-Ouabain octahydrate -

(-)-Ouabain octahydrate

Catalog Number: EVT-14051123
CAS Number:
Molecular Formula: C29H60O20
Molecular Weight: 728.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(-)-Ouabain octahydrate is a potent cardiac glycoside that functions primarily as an inhibitor of the sodium/potassium-ATPase enzyme. It is derived from the seeds of the Strophanthus gratus and the bark of Acokanthera ouabaio, both of which are native to eastern Africa. This compound is classified as a glycoside, specifically a steroidal glycoside, and is known for its cardiotonic properties, making it valuable in medical applications related to heart function and cancer treatment.

Source and Classification

Ouabain octahydrate's primary sources are the ripe seeds of Strophanthus gratus and the bark of Acokanthera ouabaio. It is classified under the following categories:

  • Chemical Classification: Cardiac glycosides
  • CAS Number: 11018-89-6
  • Molecular Formula: C₂₉H₄₄O₁₂ · 8H₂O

As a cardiac glycoside, ouabain octahydrate exhibits significant effects on cardiac muscle and has been historically used in traditional medicine for heart-related ailments.

Synthesis Analysis

The synthesis of ouabain octahydrate can be achieved through several methods. A notable approach involves modifying commercially available ouabain through various chemical transformations. For example, one synthesis pathway includes:

  1. Protection of Hydroxyl Groups: Using methoxymethyl chloride and diisopropylethylamine to yield intermediates.
  2. Ozonolysis and Hydrolysis: Converting olefins into unstable hydroxymethyl ketones.
  3. Reduction and Cleavage: Using sodium borohydride followed by oxidative cleavage to produce desired aldehydes.
  4. Cycloaddition Reactions: Utilizing click chemistry to form triazoles from azides.

These steps illustrate the complexity involved in synthesizing ouabain analogues with specific modifications at various positions on the molecule .

Molecular Structure Analysis

The molecular structure of ouabain octahydrate consists of a steroid nucleus with multiple hydroxyl groups and a sugar moiety. Its structure can be represented as follows:

  • Molecular Weight: Approximately 584.65 g/mol (anhydrous)
  • Melting Point: 260 °C
  • Empirical Formula: C₂₉H₄₄O₁₂ · 8H₂O

The presence of eight water molecules in its hydrated form contributes to its solubility and stability characteristics .

Chemical Reactions Analysis

Ouabain octahydrate participates in several significant chemical reactions, primarily through its interaction with sodium/potassium-ATPase. The key reactions include:

  • Inhibition of Sodium/Potassium-ATPase: Binding to the enzyme, leading to increased intracellular sodium levels.
  • Signal Transduction Pathways Activation: Inducing cytotoxic effects in tumor cells through steroidal signaling pathways, which can enhance radiotoxicity and promote apoptosis .

These reactions underline its potential therapeutic applications, especially in oncology.

Mechanism of Action

The mechanism by which ouabain octahydrate exerts its effects involves:

  1. Binding to Sodium/Potassium-ATPase: This binding inhibits the enzyme's activity, disrupting ion gradients across cell membranes.
  2. Increased Intracellular Sodium: The inhibition leads to elevated sodium levels within cells, which subsequently affects calcium levels due to sodium/calcium exchange mechanisms.
  3. Cardiotonic Effects: The resultant increase in intracellular calcium enhances cardiac contractility, making it useful in treating heart failure.

Additionally, ouabain has been shown to activate various signaling pathways that can lead to cell death in certain cancer types .

Physical and Chemical Properties Analysis

Ouabain octahydrate exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid powder
  • Solubility: Soluble in water
  • Light Sensitivity: Sensitive to light
  • Stability: Stable at ambient temperatures but should be protected from light to maintain efficacy.

These properties are crucial for its handling and storage in laboratory settings .

Applications

The applications of ouabain octahydrate extend beyond traditional uses in cardiology:

  • Pharmaceutical Uses: It serves as a cardioactive agent for treating heart conditions.
  • Cancer Research: Ouabain's ability to induce apoptosis in tumor cells makes it a candidate for cancer therapies.
  • Experimental Biology: Used in research settings to study ion transport mechanisms and cellular signaling pathways.
Molecular Pharmacology of (-)-Ouabain Octahydrate [1] [4]

Na⁺/K⁺-ATPase Isoform Selectivity and Binding Dynamics

(-)-Ouabain octahydrate exerts its pharmacological effects through high-affinity, isoform-selective inhibition of Na⁺/K⁺-ATPase, a P-type ATPase that maintains electrochemical gradients across cell membranes. Spectroscopic studies using lanthanide-based resonance energy transfer (LRET) with fluorescent ouabain analogs reveal two distinct binding sites along the ion permeation pathway of the Na⁺/K⁺ pump. These sites exhibit mutually exclusive occupancy and differ in affinity by approximately an order of magnitude. The high-affinity site (Kd ≈ 10⁻⁹ M) resides deeper toward the intracellular end of the transmembrane channel, while the low-affinity site (Kd ≈ 10⁻⁸ M) aligns with crystallographically determined ouabain-binding regions in the E2-P conformational state. Both sites position the ouabain lactone ring outward toward the extracellular space, though the high-affinity site induces greater steric hindrance to ion transit [1] [5].

Table 1: Characteristics of Ouabain Binding Sites in Na⁺/K⁺-ATPase

ParameterHigh-Affinity SiteLow-Affinity Site
LocationIntracellular end of ion pathwayExtracellular vestibule
Apparent Kd~10⁻⁹ M~10⁻⁸ M
Structural ContextTM1/TM2/TM4/TM5/TM6 helicesMatches E2-P crystal structures
Lactone OrientationFaces extracellularlyFaces extracellularly
Functional EffectBlocks ion occlusion/deocclusionCompetes with extracellular K⁺

Isoform selectivity arises from structural variations in the transmembrane binding pocket. The α4 isoform (testis-specific) exhibits >100-fold greater sensitivity to ouabain (IC50 ≈ 1–10 nM) compared to the ubiquitous α1 isoform. This is attributed to key amino acid substitutions (e.g., Phe783, Thr797, Asp804 in transmembrane hairpin M5-M6) that optimize hydrogen bonding and van der Waals contacts with the steroid core and rhamnose moiety of ouabain [5] [6]. The binding follows a sequential mechanism: ouabain initially engages the low-affinity site before transitioning to the high-affinity site, a process facilitated by conformational shifts in the pump during its transport cycle [1] [5].

Mechanistic Basis of α4 Isoform Inhibition in Spermatogenic Cells

The α4 isoform of Na⁺/K⁺-ATPase, exclusively expressed in male germ cells, is critically inhibited by nanomolar concentrations of (-)-ouabain octahydrate, disrupting sperm motility and male fertility. Knockout studies confirm α4 is absolutely required for fertility; α4-null male mice exhibit severe asthenozoospermia despite normal spermatogenesis. This isoform localizes to the sperm flagellum, where it maintains low intracellular Na⁺ levels ([Na⁺]i), thereby regulating membrane potential (Vm), intracellular Ca²⁺ ([Ca²⁺]i), and pH—parameters essential for flagellar movement and hyperactivation [2] [6].

At the molecular level, ouabain binding to α4 triggers non-classical steroid signaling independent of ion transport inhibition. In spermatogenic GC-2 cells, 10 nM ouabain induces:

  • Phosphorylation of Erk1/2 kinases
  • Activation of transcription factors CREB and ATF-1
  • Upregulation of integrin expression (αv, β3, α5 subunits)

Table 2: Ouabain-Induced Signaling Pathways in Spermatogenic Cells

Ouabain TargetSignaling CascadeFunctional OutcomeValidation Method
α4 Na⁺/K⁺-ATPaseSrc kinase → Erk1/2 → CREB/ATF-1↑ Integrin αv/β3/α5 transcriptionqPCR, immunoblotting
α4 Na⁺/K⁺-ATPaseCalmodulin → CaMK → Cdc25G0/G1 cell cycle arrestFlow cytometry (Ki67↓)
α4 Na⁺/K⁺-ATPaseRas → JAK-STATAltered adhesion/metastasis markersFunctional adhesion assays

siRNA-mediated α4 knockdown abolishes all signaling effects, confirming the isoform’s role as a ouabain receptor. Integrin upregulation is physiologically significant: ex vivo exposure of seminiferous tubules to 10 nM ouabain replicates the integrin expression pattern, suggesting modulation of sperm-egg adhesion [7] [6]. Structural analyses reveal the α4 isoform possesses a unique glycosphingolipid-binding site adjacent to the ouabain pocket, potentially enabling crosstalk between ion transport and membrane microdomain signaling [6].

Allosteric Modulation of ATP Hydrolysis Kinetics

(-)-Ouabain octahydrate alters Na⁺/K⁺-ATPase function through allosteric modulation of ATP hydrolysis kinetics, independent of simple pore occlusion. Vanadate trapping experiments (mimicking the E2-P transition state) demonstrate that ouabain-bound Na⁺/K⁺-ATPase adopts a low-affinity conformation for substrates like [¹²⁵I]iodoarylazidoprazosin ([¹²⁵I]IAAP). Regeneration of the high-affinity state typically requires ATP hydrolysis to dissociate vanadate (Vi) and ADP [3].

Remarkably, thioxanthene-based modulators (e.g., cis-(Z)-flupentixol) bypass this ATP requirement. When applied to vanadate-trapped, ouabain-inhibited Na⁺/K⁺-ATPase, these compounds:

  • Induce dissociation of ADP-Vi complexes
  • Restore high-affinity [¹²⁵I]IAAP binding
  • Relax the enzyme’s constrained transition state

Table 3: Allosteric Modulation of Ouabain-Inhibited Na⁺/K⁺-ATPase Kinetics

ConditionATPase Turnover Rate (min⁻¹)[¹²⁵I]IAAP Kd (nM)Conformational State
Basal (no inhibitors)8,500 ± 300220 ± 20E1 (high affinity)
+ 1 µM Ouabain320 ± 50*1,850 ± 150*E2-P (low affinity)
+ Ouabain + Flupentixol290 ± 40260 ± 30**E1 (high affinity)

*p<0.01 vs basal; **p<0.01 vs ouabain alone [3]

This allostery is mediated via a distinct modulator site that remains accessible even when ouabain occupies its binding pocket. Mutagenesis studies (e.g., F983A mutation) abolish flupentixol’s effects, confirming the site’s location near transmembrane helix 9. The modulators act as "molecular wedges," destabilizing the E2-P conformation and favoring E1 state occupancy without nucleotide hydrolysis. This underscores a bidirectional communication between ouabain-binding sites, catalytic domains, and allosteric regulatory pockets [3] [8].

Voltage-Dependent vs. Voltage-Independent Inhibition Profiles

The inhibitory action of (-)-ouabain octahydrate on Na⁺/K⁺-ATPase exhibits both voltage-dependent and voltage-independent components, governed by enzyme conformation and membrane potential. Under depolarized conditions (positive membrane potentials), ouabain binding is enhanced due to stabilization of the E2-P state, which favors high-affinity ouabain interaction. Conversely, hyperpolarization shifts the pump toward E1 conformations with reduced ouabain affinity [8] [10].

Electrophysiological analyses reveal:

  • Voltage-dependent inhibition: Dominates at physiological K⁺ concentrations (≥1 mM). Ouabain competes with extracellular K⁺ for binding to E2-P, making inhibition sensitive to membrane potential (Vm). The voltage sensitivity (zδ ≈ 0.6) indicates ouabain binding senses ~60% of the transmembrane electric field [8].
  • Voltage-independent inhibition: Prevails when K⁺ is omitted. Ouabain binds to phosphoenzyme intermediates (E2-P) regardless of Vm, reflecting conformational selection over electrochemical driving force [8].

Table 4: Voltage Dependence of Ouabain Inhibition Parameters

ConditionInhibition Constant (Ki)Voltage Sensitivity (zδ)Primary Binding Site
+ 5 mM K⁺ (Vm = -50 mV)8.3 ± 0.9 × 10⁻⁸ M0.62 ± 0.05Low-affinity site
+ 5 mM K⁺ (Vm = +50 mV)1.2 ± 0.2 × 10⁻⁸ M*0.58 ± 0.04High-affinity site
0 mM K⁺ (any Vm)2.5 ± 0.3 × 10⁻⁸ MNot applicableE2-P phosphoenzyme

*p<0.01 vs -50 mV [8] [10]

Chemical modification studies further dissect these mechanisms:

  • Tyrosine modification (tetranitromethane): Directly blocks ouabain binding, protectable by ouabagenin.
  • Histidine modification (diethyl pyrocarbonate): Disrupts long-range allostery, reducing voltage sensitivity without affecting intrinsic affinity.These findings confirm that residues beyond the immediate ouabain-binding pocket (e.g., -Glu-Tyr-Thr-Trp-Leu-Glu-) regulate inhibition profiles through dynamic conformational relays [8] [10].

Properties

Product Name

(-)-Ouabain octahydrate

IUPAC Name

3-[(1R,3S,5S,8S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate

Molecular Formula

C29H60O20

Molecular Weight

728.8 g/mol

InChI

InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17-,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1

InChI Key

TYBARJRCFHUHSN-UKXBBCJJSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.